Monolinuron

Vue d'ensemble

Description

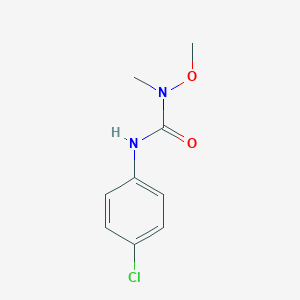

Monolinuron is a selective systemic herbicide and algaecide used primarily in agriculture to control broad-leaved weeds and annual grasses. It is particularly effective in vegetable crops such as leeks, potatoes, and dwarf French beans. This compound works by inhibiting photosynthesis in weeds, leading to their eventual death. It was introduced around 1965 and is known for its moderate persistence and mobility in soil .

Méthodes De Préparation

Monolinuron can be synthesized through a reaction involving 4-chloroaniline, dimethyl carbonate, and methanol. The reaction typically occurs under reflux conditions, where 4-chloroaniline reacts with dimethyl carbonate in the presence of a base to form the intermediate compound. This intermediate is then treated with methanol to yield this compound. Industrial production methods often involve similar steps but are optimized for large-scale manufacturing to ensure high yield and purity .

Analyse Des Réactions Chimiques

Degradation Mechanisms

Monolinuron undergoes various chemical reactions that lead to its degradation in environmental settings. These reactions can be categorized into:

-

Electrochemical Degradation : Studies have shown that this compound can be effectively degraded using electrochemical methods, particularly the Electro-Fenton process. This method involves the generation of hydroxyl radicals (), which are highly reactive and capable of mineralizing organic compounds.

-

Photodegradation : this compound also undergoes photodegradation when exposed to sunlight, leading to the formation of various intermediate products.

Reaction Pathways

The degradation pathways of this compound involve several steps, including the cleavage of the urea bond and subsequent oxidation processes. The following table summarizes key reaction pathways identified in studies:

| Reaction Type | Chemical Reaction | Products |

|---|---|---|

| Electrochemical Oxidation | Various carboxylic acids | |

| Photodegradation | Hydroxylated derivatives |

Kinetics of Degradation

The kinetics of this compound degradation have been studied extensively. The following findings illustrate the rate constants associated with its oxidation:

-

The absolute rate constant for the oxidation of this compound by hydroxyl radicals was determined to be using competition kinetics with 4-hydroxybenzoic acid as a standard .

-

The degradation rate was influenced by factors such as current density and type of anode used in electrochemical processes, with boron-doped diamond (BDD) anodes showing superior performance over platinum anodes.

Total Organic Carbon Removal

Mineralization studies indicate that this compound can achieve over 98% total organic carbon (TOC) removal under optimal conditions using BDD anodes in electrochemical setups. The mineralization reaction can be summarized as follows:

Formation of Intermediate Products

During the degradation process, several carboxylic acids were identified as intermediates, including:

-

Oxalic acid

-

Formic acid

-

Acetic acid

-

Malonic acid

These intermediates were detected using high-performance liquid chromatography (HPLC), with varying concentrations depending on the type of anode used and the duration of electrolysis.

Inorganic Ion Formation

The degradation of this compound also leads to the formation of inorganic ions, including chloride (), ammonium (), and nitrate (). The following table summarizes the concentrations observed during mineralization experiments:

| Ion Type | Maximum Concentration (mM) | Time (h) |

|---|---|---|

| Chloride | 0.08 | 3 |

| Ammonium | 0.05 | 1 |

| Nitrate | Varies based on conditions | Varies |

Applications De Recherche Scientifique

Agricultural Applications

Monolinuron is predominantly utilized as a herbicide in the cultivation of crops such as potatoes, carrots, and other root vegetables. Its effectiveness in controlling broadleaf weeds and grasses makes it a valuable tool for farmers.

Key Features:

- Mode of Action: this compound inhibits photosynthesis in target plants, leading to their death.

- Usage Rates: Typically applied at concentrations ranging from 0.5 to 2 kg/ha depending on the crop and weed pressure.

Environmental Monitoring and Risk Assessment

Due to its widespread use, this compound can contaminate water sources, prompting studies on its environmental impact. Research has focused on establishing environmental risk limits (ERLs) for this compound in aquatic systems.

Environmental Risk Limits:

| Parameter | Value (µg/L) |

|---|---|

| Maximum Permissible Concentration (MPC) | 0.15 |

| Drinking Water Limit | 0.1 |

| Marine Water Limit | Not Derived |

These values are crucial for assessing the potential risks posed by this compound to aquatic ecosystems and human health .

Analytical Chemistry Applications

This compound is often analyzed in environmental samples to monitor its presence and concentration levels. Various analytical methods have been developed for detecting this compound in water and soil.

Analytical Methods:

- High-Performance Liquid Chromatography (HPLC): Used for quantifying this compound concentrations in water samples.

- Solid-Phase Extraction (SPE): Employed for isolating this compound from complex matrices before analysis.

A study demonstrated that the electro-Fenton method could achieve a nearly complete mineralization of this compound in aqueous solutions, showcasing its utility in wastewater treatment . This method involves generating hydroxyl radicals that effectively degrade this compound into less harmful substances.

Electrochemical Degradation

A significant case study investigated the removal of this compound from water using the electro-Fenton process. The study found that:

- A degradation rate constant of was achieved.

- Complete mineralization was reached after 8 hours of treatment with a boron-doped diamond anode .

Environmental Monitoring

Research conducted in Southern Italy monitored various organic contaminants, including this compound, across different hydrological processes. The findings highlighted the importance of continuous monitoring to assess the impact of agricultural runoff on water quality .

Mécanisme D'action

Monolinuron exerts its herbicidal effects by inhibiting photosystem II, a crucial component of the photosynthetic electron transport chain in plants. This inhibition disrupts the photosynthesis process, leading to the yellowing and die-back of leaves, and eventually, the death of the weed . The molecular target of this compound is the D1 protein in the photosystem II complex, which is essential for the proper functioning of the photosynthetic apparatus.

Comparaison Avec Des Composés Similaires

Monolinuron is similar to other phenylurea herbicides such as linuron and diuron. These compounds share a common mechanism of action, inhibiting photosystem II. this compound is unique in its specific application to certain crops and its moderate persistence in soil . Similar compounds include:

Linuron: Used for controlling weeds in crops like soybeans and carrots.

Diuron: Applied in non-crop areas for total vegetation control.

This compound’s distinctiveness lies in its selective action and its effectiveness in controlling specific types of weeds in vegetable crops .

Activité Biologique

Monolinuron, a phenylurea herbicide, is primarily used for weed control in various crops. Its chemical structure is characterized by the formula C9H11ClN2O2, and it exhibits significant biological activity that has been the subject of various studies. This article explores the biological activity of this compound, focusing on its degradation, toxicity, and environmental impact.

This compound acts by inhibiting photosynthesis in plants, specifically through interference with the electron transport chain in chloroplasts. This mechanism is similar to that of other phenylurea herbicides, such as diuron and linuron. The herbicide's effectiveness is influenced by environmental factors such as soil type, pH, and microbial activity.

Degradation Studies

Biodegradation : Research indicates that this compound can biodegrade in soil through microbial action. A study utilizing mixed bacterial cultures found that this compound undergoes significant degradation under aerobic conditions, with degradation rates varying based on microbial community composition and environmental conditions .

Photolysis : this compound is also susceptible to photolytic degradation when exposed to sunlight. A study demonstrated that photocatalytic degradation using titanium dioxide (TiO2) under simulated solar irradiation resulted in substantial breakdown of this compound, highlighting its potential for environmental remediation .

Case Studies

- Electro-Fenton Method : A case study investigated the removal of this compound from water using the electro-Fenton method. The study reported a mineralization rate exceeding 98% under optimal conditions, demonstrating the efficacy of this method in degrading this compound in aqueous environments .

- Field Mobility Study : Another field study assessed the mobility and persistence of this compound in agricultural soils. It was found that this compound exhibited moderate persistence, with significant degradation observed over time due to microbial activity. Soil samples indicated a correlation between bacterial abundance and herbicide degradation rates .

Toxicity Assessments

Toxicological evaluations have shown that this compound poses risks to non-target organisms, including aquatic life. Chronic toxicity studies indicate potential adverse effects on fish and invertebrates at environmentally relevant concentrations. For instance, a comprehensive review highlighted that exposure to this compound could lead to behavioral changes and mortality in sensitive species .

Summary of Toxicity Data

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1-methoxy-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPSUCKSLORMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037576 | |

| Record name | Monolinuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |

| Record name | Monolinuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

735 ppm in water at 20 °C; sol in alcohol, acetone, benzene, toluene, SOL IN DIOXANE, & XYLENE, Water solubility = 930 mg/l at 20 °C., Readily soluble in chloroform, diethyl ether., Solubility in water: none | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00015 [mmHg], 1.5X10-4 MM HG AT 22 °C, Vapor pressure, Pa at 22 °C: 0.02 | |

| Record name | Monolinuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALS | |

CAS No. |

1746-81-2 | |

| Record name | Monolinuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monolinuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(4-chlorophenyl)-N-methoxy-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monolinuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monolinuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOLINURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KJJ4XAD6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

80-83 °C, Brownish flakes; faint smell of amine; vapor pressure 1.1X10-5 mm Hg at 20 °C; MP: 75-78 °C /technical grade 92% AI/ | |

| Record name | MONOLINURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MONOLINURON | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1273 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Monolinuron exert its herbicidal effect?

A1: this compound inhibits photosynthesis in susceptible plants. [, , ] It disrupts the photosynthetic electron transport chain in chloroplasts by binding to the D1 protein in photosystem II, ultimately preventing the production of energy needed for plant growth. [, , ]

Q2: What are the downstream effects of this compound on plant physiology?

A2: By inhibiting photosynthesis, this compound leads to a reduction in the production of carbohydrates, which are essential for plant growth and development. This can result in stunted growth, chlorosis (yellowing of leaves), and eventually plant death. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound (3-(4-chlorophenyl)-1-methoxy-1-methylurea) has a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, studies have used infrared spectroscopy to identify this compound and its degradation products. [, ] Additionally, mass spectrometry has been employed to detect and quantify this compound in various matrices, including soil solution and blood samples. [, , ]

Q5: How does this compound behave in different soil types?

A5: The degradation rate of this compound varies depending on the soil type. [] Factors like organic matter content, pH, and microbial activity can influence its persistence and leaching potential. [, , ]

Q6: Does the application of nitrogen fertilizers affect the behavior of this compound in soil?

A6: Research suggests that nitrogen fertilization can influence the degradation and plant uptake of this compound. [] While fertilizer application can increase the total quantity of residues in the soil-plant system, it can also lead to lower residue concentrations in plants due to increased biomass. []

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the provided research, this compound is primarily investigated for its herbicidal activity, and no catalytic properties are reported.

Q8: Have any computational studies been conducted on this compound?

A8: Yes, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to predict the antiandrogenic activity of this compound and its analogues. [] These models utilize experimental data, such as IC50 values, to establish relationships between molecular structure and biological activity. []

Q9: How do structural modifications of this compound impact its herbicidal activity?

A9: Substitutions on the phenyl ring and the urea moiety can significantly affect the activity of phenylurea herbicides. [, ] For instance, increasing the chain length of alkyl substituents and introducing chloro or chlorophenoxy groups to the phenyl ring generally enhances adsorption to soil. []

Q10: Does the position of chlorine atoms on the phenyl ring influence activity?

A10: Yes, the position of chlorine substitution on the phenyl ring influences the activity and behavior of phenylurea herbicides. [, , ] For instance, Linuron, with two chlorine atoms on its phenyl ring, exhibits different mobility and persistence compared to this compound. []

Q11: Are there specific formulation strategies to improve this compound's efficacy?

A11: While specific formulations are not discussed in the provided research, the development of ELISA (enzyme-linked immunosorbent assay) techniques has enabled sensitive and specific detection of this compound residues in various matrices, including soil and food. [, ]

Q12: How is this compound metabolized in animals?

A13: In pigs, this compound undergoes biotransformation through various reactions, including N-demethylation, aryl hydroxylation, N-demethoxylation, and conjugation with glucuronides and sulfates. [] The primary route of elimination is through urine. []

Q13: Has this compound's efficacy been tested in controlled environments?

A14: Yes, laboratory studies have investigated the degradation of radiolabeled this compound in various soil types under controlled conditions. [] These studies provide valuable insights into the compound's behavior and persistence in different environments. []

Q14: Are there reported cases of weed resistance to this compound?

A15: Yes, certain weed species, such as Alopecurus myosuroides (slender foxtail), have developed resistance to this compound and other phenylurea herbicides. [] This resistance is often linked to enhanced metabolic detoxification of the herbicide. [, ]

Q15: What are the potential toxicological effects of this compound?

A16: this compound can cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced, following ingestion. [, ] The metabolite p-chloroaniline has also shown toxic and immunotoxic effects in sheep leukocytes. []

Q16: How does this compound degrade in the environment?

A17: Microbial degradation plays a significant role in breaking down this compound in the soil. [] The rate of degradation can be enhanced by repeated application of the herbicide, suggesting the adaptation of soil microorganisms. []

Q17: What analytical methods are used to quantify this compound?

A18: Various analytical techniques have been employed to quantify this compound, including: * Gas chromatography with mass spectrometry (GC-MS) [] * Liquid chromatography with mass spectrometry (LC-MS) [] * Enzyme-linked immunosorbent assay (ELISA) []

Q18: Are there alternative weed control methods to this compound?

A19: Research explores the integration of biological control agents, such as the rust fungus Puccinia lagenophorae, with chemical herbicides like this compound for weed control. [] This approach aims to enhance weed suppression while potentially reducing the reliance on chemical herbicides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.